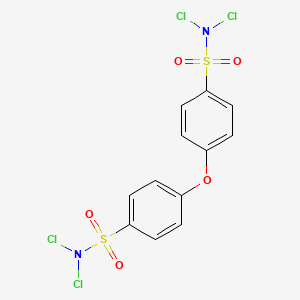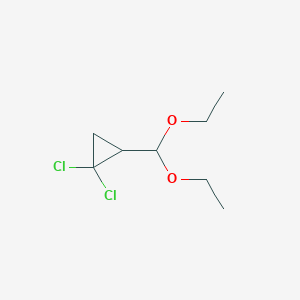
(1-Fluorocyclobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluorocyclobutyl)benzene: is an organic compound that consists of a benzene ring attached to a cyclobutyl group, which is further substituted with a fluorine atom at the 1-position. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclobutyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with a cyclobutyl halide, followed by fluorination. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Fluorocyclobutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form cyclobutylbenzene.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Nitration: Formation of nitro-(1-Fluorocyclobutyl)benzene.
Halogenation: Formation of dihalogenated products.
Oxidation: Formation of (1-Fluorocyclobutyl)benzoic acid.
Applications De Recherche Scientifique
Chemistry: (1-Fluorocyclobutyl)benzene is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and materials .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of (1-Fluorocyclobutyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atom can influence the reactivity of the cyclobutyl group, making it more susceptible to nucleophilic attack . The delocalized π-electrons in the benzene ring play a crucial role in stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
Cyclobutylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring, differing in steric and electronic effects.
Cyclobutylfluorobenzene: Similar structure but with different substitution patterns.
Uniqueness: (1-Fluorocyclobutyl)benzene is unique due to the presence of both a cyclobutyl group and a fluorine atom, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
51620-77-0 |
|---|---|
Formule moléculaire |
C10H11F |
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
(1-fluorocyclobutyl)benzene |
InChI |
InChI=1S/C10H11F/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
CTWMZVQOGSQWKO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)





methanone](/img/structure/B14651417.png)

![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)




